molecular formula C7H6Br2N2O2 B2468556 4,6-Dibromo-2-methyl-3-nitroaniline CAS No. 117824-52-9

4,6-Dibromo-2-methyl-3-nitroaniline

Cat. No.: B2468556
CAS No.: 117824-52-9
M. Wt: 309.945
InChI Key: KJLPPTNJPAJNMQ-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-methyl-3-nitroaniline is an organic compound with the molecular formula C7H6Br2N2O2 It is a derivative of aniline, featuring bromine, methyl, and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-methyl-3-nitroaniline typically involves a multi-step process:

    Bromination: The addition of bromine atoms to specific positions on the benzene ring.

    Amination: Conversion of a nitro group to an amine group.

For instance, one method involves the nitration of 2-methyl aniline to form 2-methyl-3-nitroaniline, followed by bromination to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of specific catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-methyl-3-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

    Reduction: The major product is 4,6-Dibromo-2-methyl-3-aminoaniline.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

4,6-Dibromo-2-methyl-3-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromoaniline
  • 2,6-Dibromo-4-nitroaniline
  • 4,6-Dibromo-3-methyl-2-nitroaniline

Uniqueness

4,6-Dibromo-2-methyl-3-nitroaniline is unique due to the specific positions of its substituents, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4,6-dibromo-2-methyl-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O2/c1-3-6(10)4(8)2-5(9)7(3)11(12)13/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLPPTNJPAJNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1[N+](=O)[O-])Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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